1-Methoxy-2-methylpropane

概要

説明

1-Methoxy-2-methylpropane, also known as methyl tert-butyl ether, is an organic compound with the molecular formula C₅H₁₂O. It is a clear, colorless, and flammable liquid with a characteristic ether-like odor. This compound is widely used as a fuel additive to enhance the octane rating of gasoline and reduce engine knocking .

準備方法

1-Methoxy-2-methylpropane can be synthesized through several methods:

化学反応の分析

1-Methoxy-2-methylpropane undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen iodide for substitution and strong oxidizing agents for oxidation reactions.

科学的研究の応用

Industrial Applications

1. Solvent in Chemical Processes

- Use in Paints and Coatings: 1-Methoxy-2-methylpropane is utilized as a solvent in the formulation of paints and coatings due to its ability to dissolve various resins and polymers. Its volatility aids in the drying process without leaving residues.

2. Fuel Additive

- Gasoline Blending: The compound is employed as an additive in gasoline formulations to enhance octane ratings and improve fuel efficiency. Its low toxicity profile makes it a safer alternative compared to other additives.

3. Chemical Intermediate

- Synthesis of Other Compounds: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for the introduction of functional groups in synthetic pathways.

Pharmaceutical Applications

1. Drug Formulation

- Carrier for Active Ingredients: In pharmaceutical formulations, this compound acts as a carrier solvent for active pharmaceutical ingredients (APIs), facilitating their delivery through various routes (oral, transdermal).

2. Research Studies

- Toxicology Assessments: Studies have shown that this compound has low acute toxicity, with an LD50 greater than 2000 mg/kg in rats, indicating its potential for safe use in drug formulations .

Environmental Applications

1. Biodegradability

- Environmental Impact Studies: The compound is noted for its biodegradability, which minimizes environmental concerns associated with its use. Studies indicate that it undergoes rapid degradation in aquatic environments .

2. Air Quality Control

- Volatile Organic Compound (VOC) Regulations: As a VOC, its emissions are monitored due to potential health impacts. However, its low toxicity profile makes it less concerning compared to other VOCs.

Case Study 1: Industrial Use in Paints

A study conducted on the use of this compound in industrial paint formulations demonstrated that it improved the solubility of pigments and resins while maintaining low levels of volatile organic compounds (VOCs) released into the atmosphere during application.

| Property | Value |

|---|---|

| Flash Point | 89°F |

| Density | Less than water |

Case Study 2: Toxicity Assessment

In a comprehensive assessment by NICNAS, the safety profile of this compound was evaluated through inhalation studies. Results indicated no significant adverse effects at exposure levels below established thresholds .

| Study Type | Exposure Level | Observed Effects |

|---|---|---|

| Inhalation | 1000 ppm | No significant effects observed |

| Oral | 2000 mg/kg | Low acute toxicity |

作用機序

The primary mechanism of action of 1-Methoxy-2-methylpropane as a fuel additive involves its ability to increase the octane rating of gasoline. This is achieved by its high resistance to knocking, which allows for smoother and more efficient combustion in engines . As an anesthetic, it acts on the central nervous system by modulating the activity of GABA_A receptors, leading to sedation and loss of consciousness .

類似化合物との比較

1-Methoxy-2-methylpropane can be compared with other similar compounds such as:

1-Methoxybutane: This compound has a similar ether structure but differs in its carbon chain length, leading to different physical properties and reactivity.

2-Methoxybutane: Another ether with a different substitution pattern, affecting its boiling point and solubility.

2-Methoxy-2-methylpropane: This compound is structurally similar but has different reactivity due to the position of the methoxy group.

This compound is unique due to its widespread use as a fuel additive and its historical significance as an anesthetic.

生物活性

1-Methoxy-2-methylpropane, also known as methoxyisobutane or 2-methoxy-2-methylpropane, is an organic compound with the molecular formula C5H12O. This compound is primarily utilized in industrial applications, but its biological activity and potential health effects have garnered attention in scientific research. This article provides a comprehensive overview of the biological activity of this compound, including toxicity studies, metabolic pathways, and case studies.

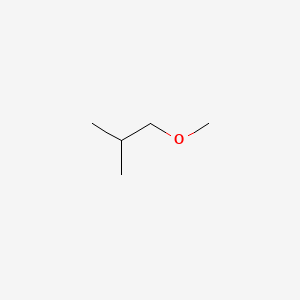

This compound is characterized by its ether functional group, which contributes to its chemical behavior. The structure can be represented as follows:

Acute Toxicity

Research indicates that this compound exhibits low acute toxicity. The LD50 (lethal dose for 50% of the population) in rats is greater than 2000 mg/kg when administered orally, suggesting a low risk of acute toxicity through ingestion . Inhalation studies have shown dose-related effects, including mild lesions in lymph nodes and kidneys at high concentrations (8000 ppm) but no significant histopathological changes .

Chronic Exposure

Chronic exposure studies reveal that the compound does not accumulate significantly in the human body due to rapid metabolic elimination. The half-lives for urinary metabolites vary between 2.9 to 17 hours, depending on the exposure route and species . In a two-generation reproductive toxicity study, the no observed adverse effect level (NOAEL) was determined to be 400 ppm .

Metabolism

The metabolism of this compound involves its conversion into various metabolites such as t-butanol and 2-methyl-1,2-propanediol. These metabolites are primarily excreted through urine . The rapid elimination process minimizes the potential for accumulation and long-term toxicity.

Neurotoxicity

Neurotoxicity studies conducted on Fischer 344 rats indicated that while sensory motor changes were observed at high exposure levels (8000 ppm), these effects were not persistent post-exposure. No significant histological changes were noted in brain or peripheral nervous tissue following chronic exposure .

Occupational Exposure

Occupational studies have documented symptoms among workers exposed to this compound, including headaches, eye irritation, and respiratory issues. These findings emphasize the importance of monitoring exposure levels in industrial settings to mitigate health risks .

Developmental Toxicity

Developmental toxicity assessments conducted on various animal models (mice, rats, rabbits) showed no adverse effects on development at high exposure levels (up to 8000 ppm). However, some skeletal abnormalities were noted in offspring from CD-1 mice exposed to 4000 ppm, indicating potential risks under specific conditions .

Summary of Biological Activity

| Biological Activity | Findings |

|---|---|

| Acute Toxicity | Low toxicity; LD50 > 2000 mg/kg |

| Chronic Exposure | Minimal accumulation; rapid metabolic elimination |

| Neurotoxicity | Temporary sensory motor changes at high doses |

| Developmental Toxicity | No significant adverse effects at high doses |

| Occupational Exposure Symptoms | Headaches, eye irritation, respiratory issues |

特性

IUPAC Name |

1-methoxy-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-5(2)4-6-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVYEJXMYBUCMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211540 | |

| Record name | Ether, isobutyl methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

211.0 [mmHg] | |

| Record name | Methyl isobutyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15510 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

625-44-5 | |

| Record name | Methyl isobutyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, isobutyl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ether, isobutyl methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。